Cridanimod Sodium

Description

See also: Cridanimod (has active moiety).

Properties

IUPAC Name |

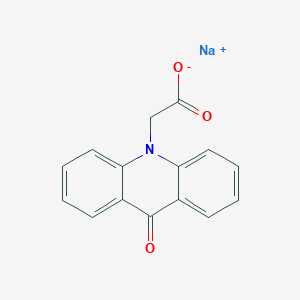

sodium;2-(9-oxoacridin-10-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMLTEAEJZVTAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38609-97-1 (Parent) | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10932383 | |

| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-43-6, 144696-36-6 | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRIDANIMOD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cridanimod Sodium mechanism of action in immune cells

An In-depth Technical Guide on the Core Mechanism of Action of Cridanimod Sodium in Immune Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule immunomodulator with a complex and notably species-dependent mechanism of action. Initially identified as a potent interferon (IFN) inducer in murine models, its activity in human immune cells is distinct and not fully elucidated. This guide provides a comprehensive overview of the known and hypothesized mechanisms of action of Cridanimod in immune cells, summarizes key experimental findings, and offers detailed protocols for further investigation. A critical takeaway is the divergence between its effects in mice, which are mediated by the STING (Stimulator of Interferator of Interferon Genes) pathway, and its effects in humans, which appear to be interferon-independent and may involve other immunomodulatory pathways.

Mechanism of Action in Murine Immune Cells: A STING-Dependent Pathway

In mice, Cridanimod is a powerful inducer of type I interferons (IFN-α and IFN-β). This activity is central to its antiviral and antitumor effects observed in preclinical murine models. The mechanism is now understood to be dependent on the direct activation of the STING pathway.[1][2]

2.1 The STING Signaling Cascade

The canonical pathway for Cridanimod-induced interferon production in mouse cells is as follows:

-

STING Activation: Cridanimod directly binds to and activates the murine STING protein, which is located in the endoplasmic reticulum.

-

TBK1 Recruitment and Activation: Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates the TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3).

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving the transcription of IFN-α and IFN-β.[1][2]

References

Cridanimod Sodium: An In-depth Technical Guide on its Role as an Inducer of Progesterone Receptor Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Cridanimod Sodium, focusing on its mechanism of action related to the progesterone receptor (PR). Contrary to functioning as a direct progesterone receptor activator, this compound is a small-molecule immunomodulator that indirectly upregulates the expression of the progesterone receptor. This activity is primarily mediated through its capacity to induce the production of Type I interferons, specifically Interferon-alpha (IFNα) and Interferon-beta (IFNβ). The primary therapeutic application of this mechanism has been investigated in the context of hormone-resistant endometrial cancer, where the upregulation of PR aims to re-sensitize tumor cells to progestin-based therapies. This guide details the available preclinical data, the hypothesized signaling pathway, and relevant experimental methodologies.

Mechanism of Action

This compound's primary established role is that of an interferon inducer[1]. Its effect on the progesterone receptor is not through direct binding or activation, but rather as a downstream consequence of interferon signaling. The proposed mechanism is particularly relevant for cancers, such as certain types of endometrial cancer, that have lost or have downregulated PR expression, rendering them resistant to progestin therapy[2].

The core hypothesis is that by inducing IFNα and IFNβ, Cridanimod initiates a signaling cascade that leads to increased transcription of the progesterone receptor gene (PGR)[3][4]. This restoration of PR expression may render the cancer cells susceptible to the anti-proliferative effects of progestins, which are direct PR activators.

It is important to note that the relationship between interferon signaling and progesterone receptor expression is complex. Some studies have shown that in certain contexts, such as breast cancer, PR can transcriptionally repress interferon-stimulated genes[5]. This suggests that the effect of Cridanimod-induced interferons on PR expression may be highly context-dependent, potentially involving cell-type-specific transcription factors or co-regulators.

Preclinical Data in Endometrial Cancer Model

A key study investigated the efficacy of Cridanimod in combination with medroxyprogesterone acetate (MPA) in a mouse model of advanced, high-grade endometrial cancer using Hec50co cells. The study demonstrated that Cridanimod, in a dose-dependent manner, increased the expression of PR and the serum levels of IFNα and IFNβ, leading to a significant improvement in survival.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from the aforementioned preclinical study. It should be noted that the full publication of this study is not available, and the data is derived from the study's abstract. Therefore, specific values for PR and interferon level increases are not available.

Table 1: Survival Analysis in Hec50co Xenograft Mouse Model

| Treatment Group | Mean Survival Time (Days) | P-value vs. MPA alone |

| Control (No Therapy) | 38 ± 5.0 | N/A |

| MPA Alone | 33 ± 3.0 | N/A |

| Cridanimod (3mg) + MPA | 56 ± 8.0 | < 0.05 |

| Cridanimod (6mg) + MPA | 62 ± 7.0 | < 0.05 |

Data sourced from a 2013 ASCO Annual Meeting Abstract.

Table 2: Qualitative Effects of Cridanimod on PR Expression and Interferon Levels

| Cridanimod Dose | Progesterone Receptor (PR) Protein Levels (Western Blot) | Serum IFNα and IFNβ Levels (ELISA) |

| 3mg | Substantially higher than control and MPA alone | Significant increase |

| 6mg | Substantially higher than control and MPA alone | Significant, dose-dependent increase |

Data sourced from a 2013 ASCO Annual Meeting Abstract.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway

The proposed signaling cascade initiated by Cridanimod, leading to increased PR expression, is illustrated below. This pathway is based on Cridanimod's known function as an interferon inducer and the therapeutic hypothesis tested in preclinical models. The precise molecular intermediates linking interferon signaling to the activation of the PGR gene promoter are not yet fully elucidated and may involve indirect mechanisms.

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

The workflow for evaluating the efficacy of Cridanimod in a preclinical setting, as inferred from the available literature, is outlined below.

Caption: Workflow for preclinical evaluation of Cridanimod.

Experimental Protocols

While the exact, detailed protocols from the key preclinical studies on Cridanimod are not publicly available, the following sections provide representative methodologies for the principal assays used.

Western Blot for Progesterone Receptor Expression

This protocol provides a general framework for assessing PR protein levels in tumor tissue lysates.

-

Protein Extraction:

-

Excise tumor tissue from euthanized mice and snap-freeze in liquid nitrogen.

-

Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against progesterone receptor (e.g., rabbit anti-PR monoclonal antibody) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system or X-ray film.

-

Perform densitometry analysis to quantify band intensity, normalizing to a loading control such as β-actin or GAPDH.

-

ELISA for Serum Interferon-α and Interferon-β

This protocol outlines a standard sandwich ELISA procedure for quantifying mouse IFNα and IFNβ in serum.

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with a capture antibody specific for either mouse IFNα or IFNβ.

-

Wash the plate 2-3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Assay Procedure:

-

Prepare serial dilutions of the recombinant mouse interferon standard in assay diluent to generate a standard curve.

-

Add 100 µL of standards, control samples, and mouse serum samples to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.

-

Aspirate the liquid from each well and wash the plate four times with wash buffer.

-

Add 100 µL of a biotinylated detection antibody specific for the target interferon to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

Wash the plate as described previously.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate for a final time.

-

-

Signal Development and Reading:

-

Add 100 µL of a TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

-

Read the optical density at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the optical density versus the concentration of the standards.

-

Calculate the concentration of IFNα or IFNβ in the serum samples by interpolating their optical density values from the standard curve, accounting for any sample dilutions.

-

Clinical Development Status

This compound, in combination with progestin therapy, has been investigated in Phase 2 clinical trials for the treatment of recurrent or persistent endometrial cancer, particularly in patients with PR-negative tumors. However, public records indicate that these trials have been terminated. The specific reasons for termination and the full results of these studies are not widely available in the peer-reviewed literature at this time. This suggests that the promising preclinical results may not have translated into sufficient clinical efficacy or that other challenges were encountered during development.

Conclusion

This compound presents an intriguing, albeit complex, mechanism of action. It is not a direct activator of the progesterone receptor but rather an immunomodulatory agent that induces PR expression, likely through the production of Type I interferons. Preclinical studies in endometrial cancer models have shown that this approach can enhance the efficacy of progestin therapy. However, the lack of robust clinical trial data and the termination of its later-stage development for this indication suggest that its clinical utility remains unproven. Further research is required to fully elucidate the signaling pathway from interferon induction to PR expression and to determine if this therapeutic strategy could be viable in specific patient populations or cancer types.

References

- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progestin Resistance and Corresponding Management of Abnormal Endometrial Hyperplasia and Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Cridanimod and progestin therapy in hormone-resistant endometrial cancer. - ASCO [asco.org]

- 5. aacrjournals.org [aacrjournals.org]

A Technical Guide to Resiquimod (R848): A Small-Molecule Immunomodulator and Interferon Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resiquimod (R848) is a synthetic small-molecule belonging to the imidazoquinoline family, recognized for its potent immunomodulatory activities. It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2] Activation of these receptors by Resiquimod triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN), particularly IFN-alpha. This guide provides an in-depth overview of the mechanism of action of Resiquimod, detailed experimental protocols for assessing its activity, and quantitative data on its interferon-inducing capabilities.

Mechanism of Action: TLR7/8-Mediated Interferon Induction

Resiquimod exerts its immunomodulatory effects by activating TLR7 and TLR8, which are primarily located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), monocytes, and macrophages.[1] Upon binding, Resiquimod initiates the recruitment of the adaptor protein MyD88, which is central to the downstream signaling pathway.

The activation of the MyD88-dependent pathway leads to the formation of a complex involving IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[3] This complex then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. The subsequent activation of transforming growth factor-beta-activated kinase 1 (TAK1) leads to the phosphorylation and activation of two distinct downstream pathways: the IκB kinase (IKK) complex and the Interferon Regulatory Factor (IRF) pathway.

The IKK complex activation results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory cytokines.

Concurrently, the signaling cascade leads to the phosphorylation and activation of IRF7, a master regulator of type I interferon production.[3] Activated IRF7 translocates to the nucleus, where it drives the transcription of the IFN-alpha gene.

Signaling Pathway Diagram

Caption: Resiquimod-induced TLR7/8 signaling pathway.

Quantitative Data: IFN-alpha Induction

The induction of IFN-alpha by Resiquimod is dose-dependent. The following table summarizes representative data from in vitro studies using human peripheral blood mononuclear cells (PBMCs).

| Resiquimod (R848) Concentration | IFN-alpha Production (pg/mL) | Cell Type | Incubation Time (hours) | Reference |

| 0.5 µg/mL | >1000 | Human PBMCs | 24-48 | |

| 2 µg/mL | up to 9000 | Human pDCs | 24 | |

| 10 nM | Activity < 0.00125 µM | Human PBMCs | 18 | |

| 30 nM | Activity = 0.00125 µM | Human PBMCs | 18 | |

| 100 nM | Activity = 0.00561 µM | Human PBMCs | 18 |

Experimental Protocols

IFN-alpha Induction and Measurement in Human PBMCs by ELISA

This protocol describes the stimulation of human PBMCs with Resiquimod and the subsequent measurement of secreted IFN-alpha using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Resiquimod (R848)

-

96-well cell culture plates

-

Human IFN-alpha ELISA kit

-

Plate reader

Procedure:

-

Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Resiquimod Stimulation: Prepare a serial dilution of Resiquimod in complete RPMI-1640 medium. Add 100 µL of the Resiquimod dilutions to the respective wells to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. Include a vehicle control (medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

-

ELISA: Perform the Human IFN-alpha ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-alpha in each sample by comparing the absorbance values to a standard curve generated with recombinant human IFN-alpha.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in response to Resiquimod stimulation using immunofluorescence microscopy.

Materials:

-

Adherent cells (e.g., macrophages or a suitable cell line) cultured on glass coverslips in a 24-well plate

-

Resiquimod (R848)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Stimulation: Culture cells on glass coverslips until they reach 70-80% confluency. Treat the cells with an appropriate concentration of Resiquimod (e.g., 1-5 µg/mL) for a predetermined time (e.g., 30-60 minutes). Include an untreated control.

-

Fixation: After stimulation, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope. NF-κB translocation is indicated by the co-localization of the NF-κB p65 signal (e.g., green or red fluorescence) with the DAPI signal (blue fluorescence) in the nucleus.

Cytokine mRNA Quantification by RT-qPCR

This protocol outlines the measurement of IFN-alpha and other cytokine mRNA levels in response to Resiquimod using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

-

Human PBMCs or other relevant cell types

-

Resiquimod (R848)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for the target cytokine genes (e.g., IFN-alpha) and a housekeeping gene (e.g., GAPDH or beta-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Stimulation: Treat cells with Resiquimod as described in Protocol 3.1 for a shorter duration, typically 4-6 hours, to capture the peak of mRNA expression.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling program.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of Resiquimod.

Caption: General experimental workflow for Resiquimod studies.

References

- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

Cridanimod Sodium: A Technical Whitepaper on its Antiviral Properties and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod Sodium, a small-molecule immunomodulator, has demonstrated a broad spectrum of antiviral activity. Initially recognized for its capacity to induce type I interferons (IFN-α/β) in murine models through the activation of the STING (Stimulator of Interferon Genes) pathway, emerging evidence also points towards a secondary, interferon-independent mechanism of antiviral action. This dual modality suggests a potential for this compound as a versatile antiviral agent against a range of viral pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral properties, its spectrum of activity, and its molecular mechanisms of action, supported by available preclinical data.

Introduction

This compound is a synthetic, low-molecular-weight compound initially developed for its immunomodulatory and potential antineoplastic properties. Its ability to induce interferons has led to its investigation as a broad-spectrum antiviral agent. This document synthesizes the available scientific literature to provide an in-depth technical guide on the antiviral characteristics of this compound, with a focus on its mechanisms, efficacy, and the experimental basis for these findings.

Antiviral Spectrum

Cridanimod has demonstrated antiviral activity against a variety of RNA viruses. While specific quantitative data such as EC50 and IC50 values for Cridanimod are not consistently available in the public domain for all viruses, preclinical studies have indicated its efficacy against the following viral families and species:

-

Togaviridae:

-

Coronaviridae:

It is noteworthy that a related compound, Tilorone, which shares some mechanistic similarities with Cridanimod, has shown a median effective concentration (EC50) in the range of 3–4 μM against Chikungunya virus and MERS-CoV in Vero cell cultures. While this provides a point of reference, direct quantitative data for Cridanimod is essential for a precise evaluation of its potency.

Mechanism of Action

This compound exhibits a dual mechanism of antiviral activity, involving both interferon-dependent and interferon-independent pathways.

STING-Dependent Interferon Induction (in Murine Models)

In murine cells, Cridanimod acts as a potent agonist of the STING pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons. The activation of this pathway by Cridanimod is species-specific, with a notable lack of activation in human STING.

The signaling cascade is initiated by the direct binding of Cridanimod to murine STING, which triggers a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferon genes (IFN-α and IFN-β). These interferons are then secreted and bind to their receptors on infected and neighboring cells, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

Interferon-Independent Antiviral Mechanism

A significant finding is the demonstration of Cridanimod's antiviral activity in rats and in Vero cells, both of which do not produce interferons in response to the compound. This strongly suggests the existence of an alternative, interferon-independent mechanism of action. The precise molecular details of this pathway are still under investigation, but it is hypothesized to contribute to the broad-spectrum antiviral effects observed.

Progesterone Receptor Activation

Cridanimod is also a potent activator of the progesterone receptor (PR). Progesterone itself has been shown to modulate the innate antiviral response. The activation of PR by progesterone can lead to the activation of the tyrosine kinase SRC, which in turn can phosphorylate and activate IRF3, a key transcription factor in the interferon response. While the direct link between Cridanimod's PR activation and its antiviral effects requires further elucidation, this represents a potential avenue for its interferon-independent activity.

Experimental Protocols

Detailed experimental protocols for assessing the antiviral activity of this compound are crucial for reproducible research. While specific protocols for Cridanimod are not extensively published, a general workflow for in vitro antiviral screening can be adapted.

General In Vitro Antiviral Assay Workflow

The following diagram outlines a typical workflow for evaluating the antiviral efficacy of a compound like this compound in vitro.

A typical experimental protocol would involve the following key steps:

-

Cell Culture: Propagation of a suitable host cell line (e.g., Vero E6 for coronaviruses, BHK-21 for alphaviruses) in appropriate culture medium.

-

Cytotoxicity Assay: Determination of the 50% cytotoxic concentration (CC50) of this compound on the host cells to establish a non-toxic working concentration range. This is often done using assays that measure cell viability, such as the MTT or MTS assay.

-

Antiviral Assay (e.g., Plaque Reduction Neutralization Test - PRNT):

-

Seeding of host cells in multi-well plates to form a confluent monolayer.

-

Pre-incubation of a known titer of the virus with serial dilutions of this compound.

-

Infection of the cell monolayer with the virus-compound mixture.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread.

-

Incubation for a period sufficient for plaque formation.

-

Fixation and staining of the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value, the concentration of the compound that inhibits viral plaque formation by 50%, is then determined using non-linear regression analysis.

-

Alternative Endpoints: Other methods to quantify antiviral activity include measuring the reduction in viral RNA levels by quantitative reverse transcription PCR (qRT-PCR) or assessing the inhibition of virus-induced cytopathic effect (CPE).

Quantitative Data Summary

As of the latest literature review, specific EC50 or IC50 values for this compound against its targeted viruses are not widely published. The following table summarizes the available qualitative and contextual quantitative data.

| Virus | Family | In Vitro/In Vivo Model | Antiviral Effect | Quantitative Data (this compound) | Contextual Data (Related Compounds) | Reference |

| Venezuelan Equine Encephalitis Virus (VEEV) | Togaviridae | CD-1 Mice, Wistar Rats | Protection from death in mice, diminished viremia in rats | Not specified | - | |

| Chikungunya Virus (CHIKV) | Togaviridae | In vitro studies mentioned | Antiviral activity confirmed | Not specified | Tilorone EC50: 3-4 μM (Vero cells) | |

| SARS-CoV-2 | Coronaviridae | In vitro studies mentioned | Antiviral activity confirmed | Not specified | - | |

| MERS-CoV | Coronaviridae | In vitro studies mentioned | Antiviral activity confirmed | Not specified | Tilorone EC50: 3-4 μM (Vero cells) |

Clinical Development

Information regarding clinical trials of this compound specifically for its antiviral properties is limited in publicly accessible databases. Further investigation into clinical trial registries may provide more detailed information on its development status for viral infections.

Conclusion and Future Directions

This compound presents a compelling profile as a broad-spectrum antiviral agent with a dual mechanism of action. Its ability to activate the STING pathway in murine models provides a strong rationale for its immunomodulatory effects, while the evidence for an interferon-independent pathway suggests a broader applicability, potentially overcoming the species-specificity of STING activation.

Key areas for future research include:

-

Elucidation of the Interferon-Independent Mechanism: A detailed molecular understanding of this pathway is critical for optimizing its therapeutic potential.

-

Quantitative Antiviral Profiling: Systematic in vitro studies to determine the EC50 and IC50 values of this compound against a wider panel of viruses are essential.

-

Human Cell-Based Assays: Given the lack of human STING activation, it is crucial to investigate its antiviral efficacy and mechanism in relevant human cell models.

-

In Vivo Efficacy Studies: Further preclinical studies in various animal models are needed to establish the in vivo efficacy, pharmacokinetics, and safety profile for different viral infections.

References

- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

a potent progesterone receptor (PR) activator mediated through induction of IFNα and IFNβ expression

A Technical Guide to the Progesterone Receptor's Attenuation of Type I Interferon Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The progesterone receptor (PR), a key mediator of progesterone signaling, has been identified as a significant modulator of the immune response. Contrary to the hypothesis of PR activation inducing type I interferon (IFN) expression, extensive research demonstrates that the activation of PR, both with and without its ligand, leads to a potent attenuation of the IFNα and IFNβ signaling pathway. This guide provides a detailed overview of the molecular mechanisms underlying this inhibition, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. This information is critical for researchers in immunology, oncology, and drug development, as the interplay between PR and interferon signaling has profound implications for tumor immunology and the development of immunomodulatory therapies.

The Inhibitory Effect of Progesterone Receptor on Type I Interferon Signaling

Activation of the progesterone receptor has been shown to suppress the type I interferon response through multiple mechanisms, primarily by disrupting the JAK-STAT signaling cascade, which is central to IFN signaling.

Type I interferons, such as IFNα and IFNβ, initiate their signaling by binding to the IFN-α/β receptor (IFNAR) complex. This binding activates the associated tyrosine kinases, JAK1 and TYK2, which then phosphorylate STAT1 and STAT2. These phosphorylated STAT proteins form a heterodimer, which associates with interferon regulatory factor 9 (IRF9) to create the IFN-stimulated gene factor 3 (ISGF3) complex. The ISGF3 complex then moves to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of interferon-stimulated genes (ISGs), initiating their transcription. These ISGs are crucial for establishing an antiviral state and for activating the innate immune system to recognize and eliminate nascent tumor cells.[1]

The progesterone receptor disrupts this pathway at several key points:

-

Interaction with STAT1: PR has been found to directly interact with STAT1 in breast cancer cells. This interaction inhibits the efficient phosphorylation of STAT1 in response to interferon treatment. This inhibitory effect is observed even with unliganded PR and is further enhanced in the presence of a PR ligand.[1][2]

-

Promotion of STAT2 Degradation: Activated PR promotes the ubiquitination and subsequent degradation of STAT2. The loss of STAT2 is critical as it is an essential component of the ISGF3 complex, and its absence severely impairs the transcription of ISGs.[3]

-

Disruption of the ISGF3 Complex: The presence of a PR ligand, such as R5020, has been shown to decrease the interaction between STAT1 and STAT2, as well as between STAT2 and IRF9, thereby disrupting the formation of the functional ISGF3 complex.[1]

-

Transcriptional Repression of ISGs: Even in the absence of its ligand, PR can decrease the transcription of ISGs. Cells lacking PR exhibit higher basal levels of ISG mRNA. Furthermore, ligand-activated PR can repress the transcription of ISGs that are induced by IFNα.

This multifaceted inhibition of the type I interferon pathway by PR may represent a mechanism by which PR-positive tumors evade immune surveillance.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the impact of PR on interferon signaling.

Table 1: Effect of PR on STAT1 Phosphorylation and ISG Expression

| Cell Line | Condition | Effect on p-STAT1/Total STAT1 Ratio | Fold Change in ISG Expression (vs. Control) | Reference |

| T47D-co (PR-positive) | IFNα treatment | Decreased compared to PR-negative cells | - | |

| T47D-co (PR-positive) | IFNα + R5020 (PR ligand) | Further decrease in p-STAT1 | Near baseline levels of ISG expression | |

| T47D-Y (PR-negative) | IFNα treatment | Higher p-STAT1 levels | Higher basal ISG expression |

Table 2: Impact of PR on ISGF3 Component Interactions

| Cell Line | Treatment | Interaction Assessed | Observation | Reference |

| T47D-co | IFNα | STAT2 and STAT1 | Interaction observed | |

| T47D-co | IFNα + R5020 | STAT2 and STAT1 | Decreased interaction | |

| T47D-co | IFNα | IRF9 and STAT2 | Interaction observed | |

| T47D-co | IFNα + R5020 | IRF9 and STAT2 | Decreased interaction |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in type I interferon signaling and its inhibition by the progesterone receptor.

Caption: Canonical Type I Interferon Signaling Pathway.

Caption: Progesterone Receptor (PR) Mediated Inhibition of Type I Interferon Signaling.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the inhibitory role of PR on interferon signaling.

Western Blotting for STAT1 Phosphorylation

Objective: To determine the effect of PR activation on interferon-induced STAT1 phosphorylation.

Materials:

-

PR-positive (e.g., T47D-co) and PR-negative (e.g., T47D-Y) breast cancer cell lines.

-

Serum-free cell culture medium.

-

Recombinant human IFNα.

-

PR ligand (e.g., R5020) or vehicle (e.g., EtOH).

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed PR-positive and PR-negative cells in separate plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 18 hours.

-

Treat cells with IFNα (e.g., 1000 U/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes). For ligand-dependent studies, co-treat PR-positive cells with IFNα and a PR ligand (e.g., 10 nM R5020) or vehicle.

-

After treatment, wash cells with ice-cold PBS and lyse with protein lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT1 and total STAT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Normalize the p-STAT1 signal to the total STAT1 signal and β-actin as a loading control.

Co-Immunoprecipitation (Co-IP) for ISGF3 Complex Integrity

Objective: To assess the effect of PR activation on the interaction between components of the ISGF3 complex.

Materials:

-

T47D-co cells.

-

IFNα and R5020.

-

Co-IP lysis buffer.

-

Primary antibodies for immunoprecipitation (e.g., anti-STAT2) and for western blotting (e.g., anti-STAT1, anti-IRF9).

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

Protocol:

-

Treat T47D-co cells with IFNα with or without R5020.

-

Lyse the cells with Co-IP lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-STAT2 antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by western blotting using antibodies against STAT1 and IRF9 to detect co-immunoprecipitated proteins.

Quantitative Real-Time PCR (qRT-PCR) for ISG Expression

Objective: To measure the effect of PR activation on the transcription of interferon-stimulated genes.

Materials:

-

T47D-co cells.

-

IFNα and R5020.

-

RNA extraction kit (e.g., TRIzol).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target ISGs (e.g., MX1, OAS1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Protocol:

-

Treat T47D-co cells with IFNα with or without R5020 for a specified time (e.g., 6 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target ISGs and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.

The progesterone receptor plays a significant and multifaceted role in attenuating the type I interferon signaling pathway. This inhibition, mediated through direct protein-protein interactions and the promotion of key signaling component degradation, has important implications for immune evasion in PR-positive cancers. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies that aim to restore immune surveillance in these tumors. The experimental protocols and data presented in this guide provide a foundation for further research into the immunomodulatory functions of the progesterone receptor.

References

- 1. Progesterone Receptor Attenuates STAT1-Mediated Interferon Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone Receptor Attenuates STAT1-Mediated IFN Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone receptor promotes degradation of STAT2 to inhibit the interferon response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Cridanimod Sodium: A Technical Guide to Its Murine-Selective Induction of Interferon Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule interferon inducer with a notable species-selective mechanism of action. In murine models, this compound directly engages the stimulator of interferon genes (STING) protein, initiating a signaling cascade that results in the robust production of type I interferons (IFN-α and IFN-β). This activity is not observed in human or rat cells, highlighting a critical consideration for its therapeutic development. This technical guide provides a comprehensive overview of the core mechanism, experimental data, and relevant protocols for studying this compound's interferon-inducing properties in the context of preclinical research.

Mechanism of Action: A Murine-Selective STING Agonist

This compound functions as a direct agonist of the murine STING protein. The binding of this compound to STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving the transcription and subsequent secretion of IFN-α and IFN-β.[1][2][3] This signaling pathway is pivotal in the innate immune response to intracellular pathogens.

A crucial aspect of this compound's pharmacology is its species selectivity. It effectively activates the murine STING pathway but does not induce a significant interferon response in human or rat cells.[1][2] This specificity is attributed to differences in the STING protein between these species.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity in murine models. It is important to note that while time-course data is available, detailed dose-response data with absolute interferon concentrations are not extensively published.

Table 1: Binding Affinity and In Vivo Administration

| Parameter | Value/Concentration | Species/Model | Reference |

| Binding Affinity (Kd) | 3.5 μM | Murine STING protein | |

| In Vivo Dose (Intragastric) | 123 mg/kg | CD-1 Mice |

Table 2: Time-Course of Interferon Induction in Mice (Qualitative)

This table is based on graphical data representing optical density (OD) from ELISA measurements in the serum of CD-1 mice following intragastric administration of 123 mg/kg this compound at 0, 24, and 48 hours. The data indicates a bimodal induction pattern for both IFN-α and IFN-β.

| Time Post-Initial Dose (hours) | IFN-α Level (Relative OD) | IFN-β Level (Relative OD) |

| 0 | Baseline | Baseline |

| ~6 | Peak 1 | Rising |

| ~12 | Declining | Peak 1 |

| ~24 | Trough | Trough |

| ~30 | Peak 2 | Rising |

| ~36 | Declining | Peak 2 |

| ~48 | Returning to baseline | Returning to baseline |

Note: The values in this table are estimations derived from graphical representations and are intended to show the dynamic trend of interferon induction rather than absolute concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interferon-inducing effects of this compound in murine models.

In Vitro Induction of Interferons in Murine Macrophages

Objective: To measure the induction of IFN-β mRNA and protein in murine macrophages following stimulation with this compound.

Experimental Workflow Diagram

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for murine Ifnb1 and a housekeeping gene (e.g., Actb)

-

Murine IFN-β ELISA kit

-

Cell lysis buffer for protein extraction

Procedure:

-

Cell Culture: Plate murine macrophages in 6-well or 12-well plates and culture until they reach 80-90% confluency.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO). For time-course experiments, treat cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours). For dose-response experiments, use a range of concentrations (e.g., 0.1, 1, 10, 50, 100 μM) for a fixed time (e.g., 6 hours).

-

Sample Collection:

-

Supernatant: At each time point or after the fixed incubation period, collect the cell culture supernatant and store at -80°C for ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them directly in the well using an appropriate lysis buffer for RNA or protein extraction.

-

-

IFN-β mRNA Quantification (RT-qPCR):

-

Extract total RNA from the cell lysates according to the kit manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for murine Ifnb1 and a housekeeping gene.

-

Calculate the relative expression of Ifnb1 mRNA using the ΔΔCt method.

-

-

IFN-β Protein Quantification (ELISA):

-

Thaw the collected supernatants.

-

Perform the ELISA for murine IFN-β according to the manufacturer's protocol.

-

Determine the concentration of IFN-β in the samples by comparing to a standard curve.

-

In Vivo Induction of Interferons in Mice

Objective: To measure the levels of IFN-α and IFN-β in the serum of mice following administration of this compound.

Experimental Workflow Diagram

Materials:

-

CD-1 or C57BL/6 mice

-

This compound

-

Vehicle for administration (e.g., sterile water or PBS)

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

-

Centrifuge

-

Murine IFN-α and IFN-β ELISA kits

Procedure:

-

Animal Dosing: Administer this compound to mice via the desired route (e.g., intragastric gavage). A dose of 123 mg/kg has been used in previous studies. Include a vehicle control group.

-

Blood Collection: At specified time points post-administration (e.g., 0, 2, 4, 6, 12, 24, 48 hours), collect blood from the mice via an appropriate method (e.g., retro-orbital sinus or tail vein).

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Interferon Quantification (ELISA): Store the serum at -80°C until analysis. Measure the concentrations of IFN-α and IFN-β in the serum samples using specific ELISA kits according to the manufacturers' instructions.

Assessment of STING Pathway Activation: IRF3 Phosphorylation

Objective: To detect the phosphorylation of IRF3 in murine macrophages following treatment with this compound.

Experimental Workflow Diagram

Materials:

-

Murine macrophages (e.g., BMDMs or RAW264.7)

-

This compound

-

RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-IRF3 (Ser396) and rabbit anti-total IRF3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture and treat murine macrophages with this compound as described in Protocol 3.1. A time course of 0, 30, 60, and 120 minutes is often suitable for observing phosphorylation events.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal loading.

-

Conclusion

This compound is a valuable tool for studying the murine STING-mediated innate immune response. Its potent and selective induction of IFN-α and IFN-β in mice provides a clear model for investigating the downstream effects of type I interferon signaling. However, the lack of activity in human cells underscores the importance of species-specific considerations in drug development and the need for human-relevant models to translate findings from preclinical studies. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel STING agonists.

References

- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceuticals | Free Full-Text | Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats [mdpi.com]

Cridanimod Sodium: A Technical Guide to its Role in Innate Immunity Stimulation

Executive Summary

Cridanimod Sodium, a small-molecule immunomodulator, has emerged as a significant agent for stimulating the innate immune system. Primarily functioning as a Toll-like receptor 7 (TLR7) agonist, it triggers a cascade of downstream signaling events that orchestrate a potent immune response. In murine models, Cridanimod has been shown to activate the STING-TBK1-IRF3 pathway, leading to robust production of Type I interferons (IFN-α and IFN-β)[1][2]. This activity contributes to its demonstrated antiviral and antineoplastic potential. However, a critical species-specific difference exists, as Cridanimod does not appear to induce interferons in rats or humans, suggesting an alternative, interferon-independent mechanism of action in these species[1][3]. This guide provides an in-depth technical overview of Cridanimod's mechanisms, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanism of Action

The immunomodulatory effects of this compound are primarily attributed to its interaction with key pattern recognition receptors (PRRs) of the innate immune system. The specific pathway activated appears to be dependent on the biological system being studied.

Toll-Like Receptor 7 (TLR7) Agonism

The principal mechanism of action for Cridanimod and similar imidazoquinoline compounds is the activation of Toll-like receptor 7[4]. TLR7 is an endosomal receptor predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of Cridanimod, TLR7 undergoes a conformational change, initiating a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors NF-κB and IRF7, which are crucial for the production of pro-inflammatory cytokines and Type I interferons, respectively.

References

- 1. mdpi.com [mdpi.com]

- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

Cridanimod Sodium: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small-molecule immunomodulator with a multifaceted mechanism of action that has garnered interest for its potential therapeutic applications in oncology and virology. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its history, mechanism of action, and key experimental findings. The document summarizes available quantitative data, outlines experimental methodologies, and presents visual representations of its signaling pathways and developmental logic.

Introduction and Historical Context

Cridanimod is a synthetic compound belonging to the acridone class of organic compounds.[1] While the precise timeline and initial discovery details are not extensively documented in publicly available literature, it is recognized as having been developed in the United States during research into small molecules capable of inducing interferon production.[2] It has been investigated under various synonyms, including XBIO-101, Cycloferon, Camedon, and Neovir.[3][4] Cridanimod has been the subject of preclinical studies and has reached Phase II in clinical investigations for some indications.[3]

Mechanism of Action

This compound exerts its biological effects through two primary, interconnected mechanisms: the induction of type I interferons (IFN-α and IFN-β) and the upregulation of progesterone receptor (PR) expression.

Interferon Induction via STING Pathway Activation

Cridanimod is a potent agonist of the Stimulator of Interferon Genes (STING) protein. In murine models, it directly binds to STING, initiating a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the phosphorylation and dimerization of IRF3, which then translocates to the nucleus to induce the transcription of type I interferons. Interestingly, the interferon-inducing effect of Cridanimod is species-specific, with robust activation observed in murine cells but weak to no response in rat and human cells. This is attributed to differences in the STING protein between species. Despite the lack of direct interferon induction in human cells, antiviral activity has been observed, suggesting an alternative, interferon-independent mechanism may also be at play.

Progesterone Receptor Upregulation

A key aspect of Cridanimod's potential in oncology, particularly for hormone-dependent cancers like endometrial cancer, is its ability to increase the expression of the progesterone receptor (PR). This effect is believed to be mediated by the induction of IFN-α and IFN-β. Upregulation of PR can sensitize cancer cells to progestin-based therapies. In hormone-resistant endometrial cancer models, where PR is often downregulated, Cridanimod treatment has been shown to restore PR expression. The subsequent progestin-mediated signaling can inhibit the release of luteinizing hormone (LH) from the pituitary gland, leading to a reduction in estrogen release and thereby inhibiting the growth of estrogen-dependent tumor cells.

Preclinical Data

In Vivo Antitumor Efficacy in Endometrial Cancer

A study utilizing a mouse model of advanced, high-grade endometrial cancer (Hec50co cell line) demonstrated the synergistic effect of Cridanimod in combination with medroxyprogesterone acetate (MPA).

| Treatment Group | Mean Survival Time (days ± SEM) | p-value vs. MPA alone |

| Control (No Therapy) | 38 ± 5 | < 0.05 |

| MPA alone | 33 ± 3 | - |

| Cridanimod (3mg) + MPA | 56 ± 8.0 | < 0.05 |

| Cridanimod (6mg) + MPA | 62 ± 7.0 | < 0.05 |

Data extracted from a study on a mouse model of advanced, high-grade endometrial cancer.

In Vivo Antiviral Efficacy

Cridanimod has demonstrated protective effects against a range of viruses in murine models.

| Virus Model | PD50 (mg/kg) |

| Semliki Forest Virus | 17 - 320 |

| Coxsackie B1 Virus | 17 - 320 |

| Columbia SK Virus | 17 - 320 |

| Herpes Virus | 17 - 320 |

| Pseudorabies Virus | 17 - 320 |

PD50 values represent the dose required to protect 50% of the animals from lethal infection.

Experimental Protocols

In Vivo Endometrial Cancer Study

-

Animal Model: Athymic mice.

-

Tumor Cell Line: Hec50co cells, representing type II endometrial cancer.

-

Tumor Induction: Intraperitoneal injection of Hec50co cells.

-

Treatment Groups:

-

Control (no therapy)

-

Medroxyprogesterone acetate (MPA) alone

-

Cridanimod (1mg, 3mg, or 6mg) administered intramuscularly twice a week, in combination with MPA.

-

-

Outcome Measures:

-

Survival analysis using the Kaplan-Meier method.

-

Progesterone receptor (PR) expression in tumor tissue assessed by Western blot.

-

Serum interferon (IFN-α and IFN-β) levels measured by ELISA.

-

Assessment of STING Pathway Activation

-

Cell Lines: Murine macrophages, rat macrophages, and human THP-1 cells.

-

Stimulation: Cells treated with Cridanimod (CMA).

-

Analysis:

-

IRF3 Phosphorylation: Assessed by Western blot to detect the activated form of IRF3.

-

mRNA Induction: Quantitative real-time PCR (qRT-PCR) to measure the expression levels of Ifnb, Cxcl10, and Il6 mRNA.

-

IFN-β Production: ELISA to quantify the concentration of secreted IFN-β in the cell culture supernatant.

-

Visualizations

Signaling Pathways

Caption: Cridanimod's dual mechanism of action.

Experimental Workflow

References

- 1. Cridanimod | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]

- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Cridanimod Sodium: A Technical Guide to its Antineoplastic and Immunomodulating Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cridanimod Sodium, a synthetically derived small molecule, has emerged as a compound of interest in oncology and immunology due to its dual action as an antineoplastic and immunomodulating agent. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies. This compound's primary mechanisms involve the induction of type I interferons (IFN-α and IFN-β) and the upregulation of progesterone receptor (PR) expression, thereby sensitizing hormone-resistant tumors to therapy. Its immunomodulatory effects are largely attributed to its function as an agonist of the Stimulator of Interferon Genes (STING) and Toll-like receptor 7 (TLR7) pathways, pivotal components of the innate immune system. This document synthesizes available quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to support further research and development.

Introduction

This compound, the sodium salt of Cridanimod (10-carboxymethyl-9-acridanone), is classified as an antineoplastic and immunomodulating agent[1]. Its therapeutic potential lies in its ability to modulate the tumor microenvironment and enhance anti-tumor immune responses. Notably, it has been investigated for its efficacy in treating hormone-resistant cancers, such as endometrial cancer, where downregulation of the progesterone receptor is a common mechanism of resistance[1][2].

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on the activation of innate immune signaling pathways and the modulation of hormone receptor expression.

Immunomodulation via STING and TLR7 Agonism

This compound is a potent inducer of type I interferons, IFN-α and IFN-β[1][2]. This activity is attributed to its role as an agonist of the STING and TLR7 pathways.

-

STING Pathway Activation: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), leading to the transcription of type I interferon genes.

-

TLR7 Agonism: Toll-like receptor 7 is an endosomal receptor that recognizes single-stranded RNA. Activation of TLR7 also leads to the production of type I interferons and other pro-inflammatory cytokines through a MyD88-dependent signaling pathway, which culminates in the activation of IRF7.

Figure 1: Simplified signaling pathway of this compound via STING and TLR7 activation.

Antineoplastic Activity via Progesterone Receptor Upregulation

In the context of endometrial cancer, this compound has been shown to increase the expression of the progesterone receptor (PR). This is significant as PR downregulation is a key mechanism of resistance to progestin therapy in this cancer type. The upregulation of PR by Cridanimod is likely mediated by its induction of IFN-α and IFN-β. By restoring PR expression, Cridanimod can re-sensitize cancer cells to the antiproliferative effects of progestins, leading to an inhibition of tumor growth.

Figure 2: Mechanism of Cridanimod-induced progesterone receptor upregulation.

Quantitative Data

Preclinical Efficacy

A key preclinical study investigated the effect of Cridanimod in a mouse model of advanced, high-grade endometrial cancer using Hec50co cells. The quantitative outcomes are summarized below.

| Treatment Group | Median Survival (Days ± SD) | p-value vs. Control | p-value vs. MPA alone |

| Control (No therapy) | 38 ± 5 | - | - |

| Medroxyprogesterone Acetate (MPA) alone | 33 ± 3 | > 0.05 | - |

| Cridanimod 1mg + MPA | Not Reported | Not Reported | Not Reported |

| Cridanimod 3mg + MPA | 56 ± 8.0 | < 0.05 | < 0.05 |

| Cridanimod 6mg + MPA | 62 ± 7.0 | < 0.05 | < 0.05 |

| Data from Carlson et al., Journal of Clinical Oncology, 2017. |

Progesterone Receptor and Interferon Induction

In the same endometrial cancer model, the effects of Cridanimod on PR expression and interferon levels were assessed.

| Treatment Group | Progesterone Receptor Expression (Western Blot) | Serum IFN-α and IFN-β Levels (ELISA) |

| Control | Low | Baseline |

| MPA alone | Low | Baseline |

| Cridanimod 3mg + MPA | Substantially higher than control and MPA alone | Significant dose-dependent increase |

| Cridanimod 6mg + MPA | Substantially higher than control and MPA alone | Significant dose-dependent increase |

| Data from Carlson et al., Journal of Clinical Oncology, 2017. |

Clinical Trial Information

A Phase 2 clinical trial (NCT03077698) was initiated to investigate the efficacy of this compound in conjunction with progestin therapy for women with recurrent or persistent endometrial cancer who had failed progestin monotherapy or were progesterone receptor negative. However, this trial was terminated. Specific quantitative results from this study are not publicly available.

Experimental Protocols

In Vivo Antineoplastic Efficacy Assessment in Endometrial Cancer Xenograft Model

Figure 3: Experimental workflow for in vivo efficacy testing.

Objective: To evaluate the effect of this compound in combination with progestin therapy on the survival of mice with endometrial cancer xenografts.

Materials:

-

Hec50co endometrial cancer cells

-

Athymic nude mice

-

This compound

-

Medroxyprogesterone Acetate (MPA)

-

Cell culture reagents

-

Animal housing and monitoring equipment

Procedure:

-

Cell Culture: Hec50co cells are cultured under standard conditions.

-

Tumor Implantation: A suspension of Hec50co cells is injected into the peritoneal cavity of athymic mice.

-

Animal Randomization: Once tumors are established, mice are randomly assigned to different treatment groups (e.g., control, MPA alone, Cridanimod at various doses plus MPA).

-

Treatment Administration: Cridanimod is administered via intramuscular injection (e.g., twice a week), and MPA is administered as per the study design.

-

Monitoring: Mice are monitored daily for signs of toxicity and tumor progression. Survival time is recorded for each animal.

-

Data Analysis: Kaplan-Meier survival analysis is used to compare the survival rates between the different treatment groups.

Western Blot for Progesterone Receptor Expression

Objective: To determine the effect of this compound on the expression of progesterone receptor in tumor tissue.

Materials:

-

Tumor tissue lysates from the in vivo study

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Progesterone Receptor

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Protein is extracted from tumor tissues, and the concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with the primary antibody against the progesterone receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponding to the progesterone receptor is quantified.

ELISA for Interferon-α and -β

Objective: To measure the levels of IFN-α and IFN-β in the serum of treated mice.

Materials:

-

Serum samples from the in vivo study

-

ELISA kits for mouse IFN-α and IFN-β

-

Microplate reader

Procedure:

-

Sample Preparation: Serum samples are collected and diluted as required.

-

ELISA Protocol: The assay is performed according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

-

Coating a microplate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader. A standard curve is generated, and the concentrations of IFN-α and IFN-β in the samples are calculated.

Safety and Toxicology

Detailed toxicology studies for this compound are not extensively published in the public domain. As with any immunomodulatory agent, potential side effects could be related to the induction of a strong inflammatory response. Further investigation into the safety profile of this compound is warranted.

Conclusion

This compound is a promising antineoplastic and immunomodulating agent with a unique dual mechanism of action. Its ability to induce type I interferons through STING and TLR7 agonism, coupled with its capacity to upregulate progesterone receptor expression, provides a strong rationale for its development, particularly in the context of hormone-resistant cancers. The preclinical data in endometrial cancer models are encouraging, demonstrating a significant survival benefit. While the termination of the Phase 2 clinical trial presents a challenge, the underlying scientific principles of this compound's activity merit further investigation to fully elucidate its therapeutic potential and to identify patient populations that may benefit from this novel therapeutic approach. This technical guide provides a foundation for researchers and drug development professionals to build upon in their future exploration of this compound.

References

Cridanimod Sodium: A Technical Guide for Researchers

For Research Use Only

Abstract

Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator with demonstrated antiviral and potential antineoplastic properties. Primarily recognized as a potent, murine-selective STING (Stimulator of Interferon Genes) agonist, this compound activates innate immune signaling pathways, leading to the production of type I interferons and other cytokines. This document provides a comprehensive technical overview of this compound for research applications, consolidating available data on its chemical properties, mechanism of action, experimental protocols, and key quantitative data to guide its use in a laboratory setting.

Chemical and Physical Properties

This compound is the sodium salt of Cridanimod. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀NNaO₃ | [1] |

| Molecular Weight | 275.23 g/mol | [1] |

| CAS Number | 58880-43-6 | [1] |

| Synonyms | 10-carboxymethyl-9-acridanone sodium salt, CMA Sodium, Neovir, XBIO-101 | [1][2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action